molecular formula C23H25NO B2672221 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-diphenylethan-1-one CAS No. 2319853-34-2

1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-diphenylethan-1-one

Cat. No.: B2672221
CAS No.: 2319853-34-2
M. Wt: 331.459
InChI Key: UKIWFDMOLKUSME-UHFFFAOYSA-N
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Description

1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-diphenylethan-1-one is a synthetic organic compound Its structure includes a piperidine ring, a cyclobutylidene group, and a diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-diphenylethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclobutylidene Group: This step may involve the use of cyclobutylidene precursors under specific reaction conditions.

    Attachment of the Diphenylethanone Moiety: This can be done through a condensation reaction with diphenylethanone derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-diphenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the diphenylethanone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-diphenylethan-1-one may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible applications in the synthesis of novel materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-diphenylethan-1-one would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyclohexylidenepiperidin-1-yl)-2,2-diphenylethan-1-one: Similar structure with a cyclohexylidene group instead of a cyclobutylidene group.

    1-(4-Cyclopropylidenepiperidin-1-yl)-2,2-diphenylethan-1-one: Similar structure with a cyclopropylidene group.

Uniqueness

1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-diphenylethan-1-one is unique due to the presence of the cyclobutylidene group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-cyclobutylidenepiperidin-1-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c25-23(24-16-14-19(15-17-24)18-12-7-13-18)22(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIWFDMOLKUSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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